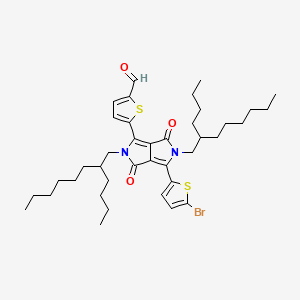
DPP48-CHO-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPP48-CHO-Br is a chemical compound with the molecular formula C39H55BrN2O3S2 and a molecular weight of 743.9 g/mol . This compound is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPP48-CHO-Br involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent product quality. The use of advanced equipment and automation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
DPP48-CHO-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
DPP48-CHO-Br has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: this compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of DPP48-CHO-Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
DPP48-CHO-Cl: A similar compound with a chlorine atom instead of bromine.
DPP48-CHO-I: A compound with an iodine atom instead of bromine.
DPP48-CHO-F: A compound with a fluorine atom instead of bromine
Uniqueness
DPP48-CHO-Br is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other halogenated derivatives may not be suitable .
Properties
Molecular Formula |
C39H55BrN2O3S2 |
|---|---|
Molecular Weight |
743.9 g/mol |
IUPAC Name |
5-[4-(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C39H55BrN2O3S2/c1-5-9-13-15-19-28(17-11-7-3)25-41-36(31-22-21-30(27-43)46-31)34-35(39(41)45)37(32-23-24-33(40)47-32)42(38(34)44)26-29(18-12-8-4)20-16-14-10-6-2/h21-24,27-29H,5-20,25-26H2,1-4H3 |
InChI Key |
XDZCNAIYROSNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















